molecular formula C17H20ClN3O3 B2948168 N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide CAS No. 1798674-74-4

N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide

Cat. No.: B2948168
CAS No.: 1798674-74-4
M. Wt: 349.82
InChI Key: JJESSMZOWTUDHP-UHFFFAOYSA-N
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Description

N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a synthetic ethanediamide derivative designed for advanced chemical biology and drug discovery research. Its molecular architecture, which integrates a 3-chloro-2-methylaniline moiety and a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl group through a diamide linker, suggests significant potential for the development of targeted protein binders. Researchers can leverage this compound as a versatile scaffold or intermediate in medicinal chemistry programs, particularly in the exploration of inhibitors for enzymes or protein-protein interactions. The presence of the heteroaromatic pyrrole ring and the polar hydroxy group makes it a compelling candidate for constructing compound libraries aimed at probing novel biological targets in oncology and cellular signaling pathways. This product is intended for use in controlled laboratory settings by qualified scientists and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-12(18)5-3-6-13(11)20-17(24)16(23)19-9-8-15(22)14-7-4-10-21(14)2/h3-7,10,15,22H,8-9H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJESSMZOWTUDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC(C2=CC=CN2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the chloro-substituted phenyl ring: This can be achieved through chlorination of a methylphenyl precursor.

    Introduction of the hydroxy-substituted propyl chain: This step involves the reaction of the chloro-substituted phenyl ring with a suitable propyl chain precursor under controlled conditions.

    Incorporation of the pyrrole ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dechlorinated product.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethanediamide Derivatives

N-(4-Chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide (C₁₆H₁₉ClFN₃O₂)
  • Key Differences : Replaces the 3-chloro-2-methylphenyl group with a 4-chloro-3-fluorophenyl moiety and substitutes the hydroxy-pyrrolylpropyl chain with a cyclopropylpyrrolidinylmethyl group.
  • The cyclopropyl group may increase metabolic stability compared to the hydroxy group in the target compound.
N-(5-Carbamoyl-1-methyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)ethanediamide (CAS 1010863-56-5)
  • Key Differences : Features a pyrazole-carbamoyl group and a 4-fluorobenzyl substituent.
  • This contrasts with the target compound’s pyrrole-hydroxyl group, which could favor solubility in polar solvents.
Compound 273 (N-[(1R,2R)-2-carbamimidamio-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide)
  • Key Differences : Contains a carbamimidamio-indenyl group and a 4-chloro-3-fluorophenyl substituent.
  • Implications : Demonstrated as a co-crystallized inhibitor with AutoDock Vina scores averaging -9.2 kcal/mol , suggesting strong binding to enzymatic pockets. The target compound’s lack of a charged carbamimidamio group may reduce affinity but improve oral bioavailability.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Key Differences : A benzamide pesticide with a trifluoromethyl group and isopropoxyphenyl substituent.
  • Implications : The trifluoromethyl group enhances hydrophobicity and resistance to degradation. The target compound’s chloro-methylphenyl group may offer similar pesticidal activity but with reduced environmental persistence.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Chloro-3-fluorophenyl)-... Flutolanil
Molecular Weight 348.8–350.8 346.8 323.3
LogP (Predicted) ~2.5 ~3.1 ~4.0
Hydrogen Bond Donors 2 2 1
Rotatable Bonds 7 6 5
Bioactivity (Hypothesis) Enzyme inhibition Enzyme inhibition Fungicide
  • LogP : The target compound’s lower logP (~2.5) compared to Flutolanil (~4.0) suggests better aqueous solubility, advantageous for drug delivery.
  • Rotatable Bonds : Higher flexibility (7 bonds) may improve conformational adaptability in binding pockets but reduce metabolic stability.

Biological Activity

Overview of the Compound

Chemical Structure : The compound N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide features a chloro-substituted aromatic ring, a hydroxypropyl chain, and a pyrrole moiety. These structural elements suggest potential interactions with biological targets, including receptors and enzymes.

Pharmacological Properties

  • Antidepressant Activity : Compounds with similar structures to this compound have been investigated for their antidepressant effects. The presence of a pyrrole ring is often associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antinociceptive Effects : Research on related compounds indicates potential analgesic properties, likely through opioid receptor modulation or other pain pathway interactions.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines or modulating immune responses.

The mechanisms underlying the biological activity of this compound may involve:

  • Receptor Binding : Interaction with serotonin receptors (5-HT) and adrenergic receptors, influencing mood and pain perception.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism or inflammatory pathways.

Case Studies and Research Findings

  • Study on Similar Compounds : A study demonstrated that derivatives with chloro-substituted phenyl groups showed enhanced binding affinity to serotonin receptors, which correlates with increased antidepressant-like behavior in animal models.
  • Analgesic Studies : In a comparative analysis of various amide compounds, those featuring pyrrole rings exhibited significant antinociceptive effects in rodent models, suggesting similar potential for this compound.

Data Table

Property Description
Molecular FormulaC₁₄H₁₈ClN₃O
Potential ActivitiesAntidepressant, Antinociceptive, Anti-inflammatory
MechanismsSerotonin receptor modulation, Enzyme inhibition

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